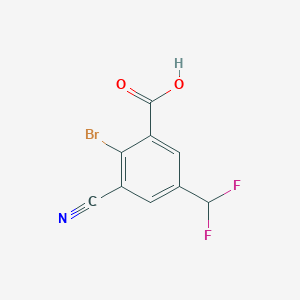
2-Bromo-3-cyano-5-(difluoromethyl)benzoic acid
Übersicht
Beschreibung
2-Bromo-3-cyano-5-(difluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H4BrF2NO2 and its molecular weight is 276.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-3-cyano-5-(difluoromethyl)benzoic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromo group, a cyano group, and a difluoromethyl substituent on a benzoic acid backbone. These structural components significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with hydrophobic sites in proteins. The cyano group can engage in hydrogen bonding and electrostatic interactions, further enhancing the compound's activity in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Bacillus subtilis | 100 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes the observed effects:
| Cell Line | Concentration (µM) | Caspase Activity (fold increase) |
|---|---|---|
| MDA-MB-231 | 10 | 1.33 |
| HepG2 | 10 | 1.57 |
These results indicate that the compound can effectively trigger apoptotic pathways, making it a candidate for further development as an anticancer agent .
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the efficacy of various benzoic acid derivatives, including this compound, against resistant strains of bacteria. The compound demonstrated significant antibacterial activity compared to standard antibiotics .
- Investigation of Anticancer Effects : Another study focused on the compound's ability to inhibit microtubule assembly at concentrations as low as 20 µM. This mechanism is crucial for cancer cell proliferation, suggesting that the compound could be developed into a microtubule-targeting agent .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoic Acid Backbone : Starting from commercially available precursors.
- Introduction of Functional Groups : Utilizing halogenation and nucleophilic substitution reactions to introduce the bromo and cyano groups.
- Difluoromethylation : Applying difluoromethylating agents to achieve the desired substituent.
These methods can be adapted for both laboratory-scale synthesis and industrial production.
Eigenschaften
IUPAC Name |
2-bromo-3-cyano-5-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-7-5(3-13)1-4(8(11)12)2-6(7)9(14)15/h1-2,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSFUNRDDHBBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















